Cas no 1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone)

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
- (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
-
- インチ: 1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2
- InChIKey: RZFSCNUSBRWNDE-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(N1CCC(C1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 46.3
- XLogP3: 1.3
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3559-0.5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3559-2.5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | A226426-100mg |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A226426-500mg |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-3559-1g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-3559-0.25g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3559-5g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3559-10g |
(3-aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A226426-1g |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone |
1340263-93-5 | 1g |
$ 570.00 | 2022-06-08 |
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone 関連文献
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanoneに関する追加情報
Introduction to (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone and Its Significance in Modern Chemical Research
Compound with the CAS number 1340263-93-5, specifically identified as (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and medicinal chemistry.
The molecular structure of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone consists of a pyrrolidine ring linked to a benzophenone moiety, with a chloro substituent on the aromatic ring. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both an amine and a carbonyl group provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological profile.
In the context of contemporary chemical research, this compound has been explored for its potential role in developing small-molecule inhibitors targeting various biological pathways. The pyrrolidine moiety is particularly noteworthy, as it is commonly found in biologically active compounds and has been implicated in the binding interactions with numerous therapeutic targets. Recent studies have highlighted the importance of pyrrolidine derivatives in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases.
The chloro-substituted benzene ring in (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone adds another layer of complexity to its chemical behavior. Chloroaromatic compounds are well-documented for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The combination of these structural elements suggests that this compound may exhibit multifaceted biological activities, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone with greater accuracy. Molecular docking studies have revealed that this compound can interact with several protein targets, including enzymes and receptors involved in disease pathways. These findings have provided valuable insights into its potential therapeutic applications and have guided the design of more refined derivatives.
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone has also been optimized to enhance yield and purity. Modern synthetic methodologies have allowed for the efficient construction of this complex molecule, incorporating key functional groups while maintaining structural integrity. These improvements have not only facilitated its study but also opened new avenues for exploring related compounds with similar biological profiles.
In conclusion, (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone (CAS no. 1340263-93-5) stands as a significant molecule in pharmaceutical chemistry due to its unique structure and potential therapeutic applications. Its investigation has yielded valuable insights into drug design principles and has paved the way for the development of novel bioactive molecules. As research continues to evolve, this compound is poised to play an increasingly important role in addressing various health challenges.
1340263-93-5 ((3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone) Related Products
- 2229006-20-4(3-(2-bromo-4-methylphenyl)-2,2-dimethylpropan-1-ol)
- 1807096-27-0(2-(Difluoromethyl)-3-iodo-4-nitropyridine-6-acetic acid)
- 85068-38-8(4-(1-Aminopropyl)phenol)
- 2228489-99-2(3-amino-1,1-diphenylbutan-2-one)
- 1248320-54-8(4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol)
- 2098045-24-8(6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 184290-20-8(3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 318513-51-8(2,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)
- 2227794-30-9((1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol)
- 2404734-16-1(5-Bromo-7-fluoro-6-methoxy-1H-indazole)




